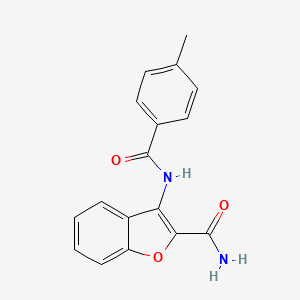
3-(4-Methylbenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methylbenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar benzofuran-2-carboxamide derivatives have been associated with hypolipidemic activity, suggesting potential targets within lipid metabolism pathways .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes
Result of Action
Benzofuran derivatives have shown potential immune enhancing and anti-tumor properties in human lymphocytes and cancer cells .
Biological Activity
3-(4-Methylbenzamido)benzofuran-2-carboxamide is an organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with an amide functional group . Its chemical formula includes carbon, hydrogen, nitrogen, and oxygen atoms. The benzofuran core is a fused bicyclic structure that contributes to its biological properties. The addition of the 4-methylbenzamido group enhances its chemical characteristics, potentially influencing its biological activity.
Therapeutic Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by interfering with cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for its potential therapeutic applications.
The mechanism of action involves binding to various biological targets. Interaction studies have shown that structural modifications can enhance binding affinity and selectivity towards specific enzymes or receptors. This is particularly important in drug design, as understanding these interactions can lead to the development of more effective therapeutic agents.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to carbonic anhydrase (CA), an enzyme critical for various physiological processes. The following table summarizes key findings from studies on CA inhibitors:
| Inhibitor | Binding Affinity (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Carbonic Anhydrase |
| Aryl-sulfonamides | 1 - sub-nM | Carbonic Anhydrase |
| Indoxacarb | TBD | Insecticide Target |
These studies indicate that the compound may possess significant inhibitory potential against CA, which could be leveraged in therapeutic contexts.
Case Studies
Case studies have demonstrated the compound's effects in vivo. For instance, a study on the administration of similar benzofuran derivatives showed promising results in reducing tumor growth in animal models. These findings suggest that further investigation into this compound could yield valuable insights into its efficacy as an anticancer agent.
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCNUHJWPXXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














